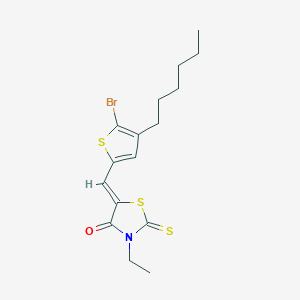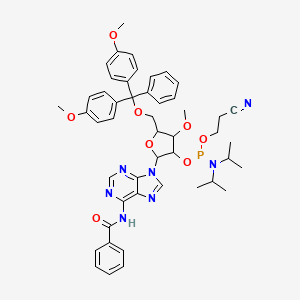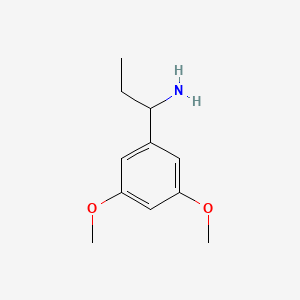
N-(2-hydroxycyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxycyclohexyl)acetamide: is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is characterized by the presence of a hydroxy group attached to a cyclohexyl ring, which is further connected to an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclohexyl)acetamide can be achieved through the N-acylation of amines using esters as the acyl source. A common method involves using catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source. Catalyst loadings as low as 10 mol% can afford acetamide products in excellent yields at temperatures ranging from 80–120°C . This method is cost-effective and straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves bulk manufacturing, sourcing, and procurement of the compound. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-hydroxycyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
Aplicaciones Científicas De Investigación
N-(2-hydroxycyclohexyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocyclic systems.
Biology: Studied for its potential biological activities, including anticonvulsant properties.
Industry: Utilized in the synthesis of pharmacologically active agents and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxycyclohexyl)acetamide involves the inhibition of voltage-gated sodium currents and the enhancement of the GABA effect. This dual action contributes to its anticonvulsant properties, making it effective in raising the seizure threshold and providing protection against focal seizures . The compound interacts with molecular targets involved in ion transport and neurotransmitter systems, influencing the inhibitory and excitatory pathways in the nervous system .
Comparación Con Compuestos Similares
N-(4-hydroxycyclohexyl)acetamide: Similar in structure but with the hydroxy group attached to the 4-position of the cyclohexyl ring.
N-(2-hydroxycyclohexyl)acetamide derivatives: Various derivatives with modifications to the cyclohexyl or acetamide groups.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit voltage-gated sodium currents and enhance the GABA effect sets it apart from other similar compounds, making it a valuable candidate for anticonvulsant research .
Propiedades
Número CAS |
62001-08-5 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
N-(2-hydroxycyclohexyl)acetamide |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10) |
Clave InChI |
AGGYRMQIIFNGRR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)




![1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)


![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)



